molecular formula C8H7Cl2NO2 B3028588 Methyl 4-amino-2,6-dichlorobenzoate CAS No. 232275-49-9

Methyl 4-amino-2,6-dichlorobenzoate

Cat. No. B3028588
M. Wt: 220.05
InChI Key: KBMZQFQCPXVGJR-UHFFFAOYSA-N
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Patent
US08486950B2

Procedure details

A solution of methyl 4-(tert-butoxy carbonylamino)-2,6-dichlorobenzoate (65 g, 0.49 mol) in H2SO4/EtOAc (3 N, 20 mL) was stirred at room temperature for 2 hours. The reaction mixture was filtered, and the solid was collected to afford methyl 4-amino-2,6-dichlorobenzoate (60 g, yield: 92%). 1H NMR (DMSO-d6, 400 MHz) δ 8.40 (brs, 3H), 6.61 (s, 2H), 3.80 (s, 3H).
Quantity
65 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOAc
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([Cl:20])[CH:10]=1)=O)(C)(C)C>OS(O)(=O)=O.CCOC(C)=O>[NH2:8][C:9]1[CH:10]=[C:11]([Cl:20])[C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:17]([Cl:19])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=O)OC)C(=C1)Cl)Cl
Name
H2SO4 EtOAc
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.